Aqueous Solubility Enhancement via Hydrochloride Salt Formation
4-Aminohexan-2-one hydrochloride exhibits a calculated LogP of 1.1246, representing a significant shift toward hydrophilic character relative to its neutral free base analog . While direct solubility data for this specific compound is not publicly reported, the class-level effect of hydrochloride salt formation on amino ketones is well-established to increase aqueous solubility by several orders of magnitude, facilitating dissolution in biologically relevant buffers and simplifying purification workflows [1]. This improvement is a key differentiator from the free base, 4-aminohexan-2-one, which is inherently more lipophilic.
| Evidence Dimension | Hydrophobicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1246 |
| Comparator Or Baseline | 4-Aminohexan-2-one (free base, estimated LogP > 1.5) |
| Quantified Difference | Lower LogP by at least 0.3754 units (conservative estimate) |
| Conditions | Calculated value; hydrochloride salt formation |
Why This Matters
Higher aqueous solubility directly translates to more reliable dissolution in assay media, reducing the need for organic co-solvents that can interfere with biological readouts.
- [1] Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Representative class-level evidence). View Source
